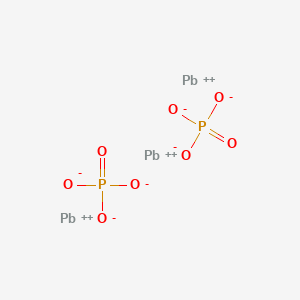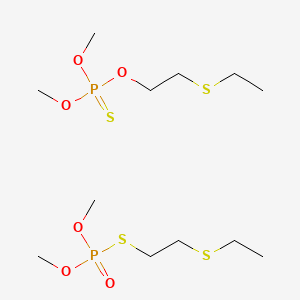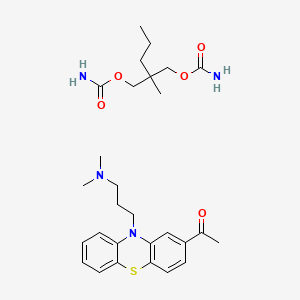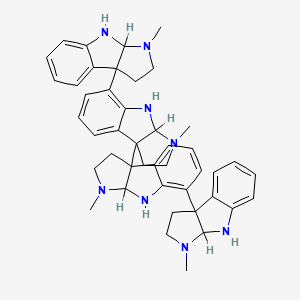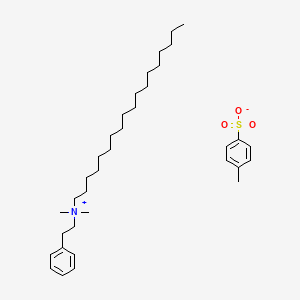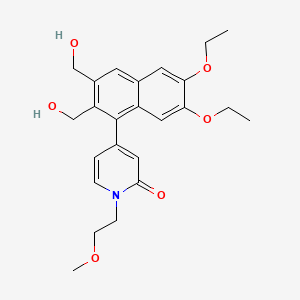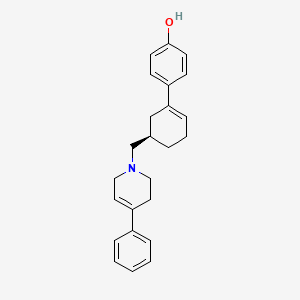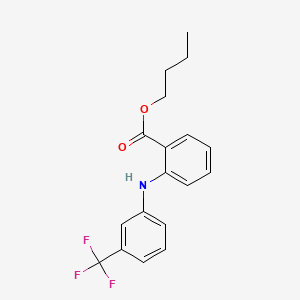
1,4-二氨基-2,3-二氯蒽醌
描述
1,4-Diamino-2,3-dichloroanthraquinone is an organic compound with the molecular formula C14H8Cl2N2O2. It is a derivative of anthraquinone, characterized by the presence of two amino groups and two chlorine atoms on the anthraquinone core. This compound is known for its vibrant violet color and is commonly used as a dye, specifically referred to as Disperse Violet 28 .
科学研究应用
1,4-Diamino-2,3-dichloroanthraquinone has several scientific research applications:
作用机制
Target of Action
The primary target of 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) is certain types of cancer cells, including rat glioma C6 cells, human hepatoma G2 cells, and 2.2.15 cells . The compound interacts with these cells, inhibiting their proliferation and leading to cytotoxic effects .
Mode of Action
DADCAQ is part of a series of regioisomeric disubstituted aminoanthraquinone (DAAQ) derivatives that have been synthesized for their cytotoxic activity . The compound’s mode of action involves the interaction with its targets, leading to changes in the cells that result in their death . The exact molecular interactions are still under investigation.
Biochemical Pathways
It is known that the compound’s cytotoxic activity is based on a proposed bioactive amino conformation . This suggests that DADCAQ may interfere with the normal functioning of proteins within the target cells, disrupting essential cellular processes and leading to cell death .
Pharmacokinetics
It is known that the compound has good cytotoxicity against the proliferation of certain cell lines . This suggests that DADCAQ may have favorable bioavailability properties, allowing it to reach its target cells in sufficient concentrations to exert its cytotoxic effects .
Result of Action
The result of DADCAQ’s action is the inhibition of proliferation and the induction of cytotoxicity in certain cancer cell lines . This leads to the death of these cells, which could potentially slow down or halt the progression of the cancers that these cells are associated with .
Action Environment
The action of DADCAQ can be influenced by various environmental factors. For example, the compound’s cytotoxic activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of DADCAQ .
生化分析
Biochemical Properties
1,4-Diamino-2,3-dichloroanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 1,4-Diamino-2,3-dichloroanthraquinone on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis . Additionally, 1,4-Diamino-2,3-dichloroanthraquinone can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1,4-Diamino-2,3-dichloroanthraquinone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit the activity of certain kinases, which play a role in cell signaling pathways . This inhibition can lead to alterations in cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diamino-2,3-dichloroanthraquinone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Diamino-2,3-dichloroanthraquinone is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1,4-Diamino-2,3-dichloroanthraquinone vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of 1,4-Diamino-2,3-dichloroanthraquinone have been linked to toxic effects, including liver and kidney damage . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
1,4-Diamino-2,3-dichloroanthraquinone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effects on cellular functions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4-Diamino-2,3-dichloroanthraquinone within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
1,4-Diamino-2,3-dichloroanthraquinone exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diamino-2,3-dichloroanthraquinone can be synthesized through the chlorination of 1,4-diaminoanthraquinone. The process involves dissolving 1,4-diaminoanthraquinone in a solvent such as carbon tetrachloride or perchlorethylene and introducing chlorine gas at a controlled temperature of 25-30°C. The reaction is carried out for approximately 8 hours, resulting in the formation of 1,4-diamino-2,3-dichloroanthraquinone .
Industrial Production Methods
In industrial settings, the synthesis of 1,4-diamino-2,3-dichloroanthraquinone often involves the use of chlorobenzene as a solvent. The process includes dissolving 1,4-diaminoanthraquinone in chlorobenzene, followed by the addition of sulfuric chloride at elevated temperatures. The reaction mixture is then subjected to steam distillation to isolate the desired product .
化学反应分析
Types of Reactions
1,4-Diamino-2,3-dichloroanthraquinone undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used to replace the chlorine atoms, depending on the desired product.
Major Products Formed
Oxidation: The oxidation of 1,4-diamino-2,3-dichloroanthraquinone typically results in the formation of quinones and other oxidized derivatives.
Substitution: Substitution reactions yield a variety of substituted anthraquinone derivatives, depending on the nucleophile used.
相似化合物的比较
1,4-Diamino-2,3-dichloroanthraquinone can be compared with other similar compounds, such as:
1,4-Diaminoanthraquinone: Lacks the chlorine substituents and has different chemical reactivity and applications.
1,5-Diaminoanthraquinone: Differently substituted anthraquinone with distinct properties and uses.
2,6-Diaminoanthraquinone: Another isomer with unique chemical behavior and applications.
The uniqueness of 1,4-diamino-2,3-dichloroanthraquinone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-42-5, 70956-27-3 | |
| Record name | Disperse Violet 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solubility of 1,4-Diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide (sc-CO2) compare to other anthraquinone derivatives?
A1: Research indicates that 1,4-Diamino-2,3-dichloroanthraquinone exhibits significantly higher solubility in supercritical carbon dioxide (sc-CO2) compared to 1,8-dihydroxy-4,5-dinitroanthraquinone []. This difference in solubility is attributed to the presence of the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone. The addition of this group appears to enhance solubility in sc-CO2 compared to the parent compound, 1,4-diaminoanthraquinone. In contrast, the presence of the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone leads to lower solubility compared to its parent compound, 1-hydroxy-4-nitroanthraquinone [].
Q2: Can 1,4-Diamino-2,3-dichloroanthraquinone be used in catalytic applications?
A2: Yes, 1,4-Diamino-2,3-dichloroanthraquinone (DADCAQ) has been successfully employed as a co-catalyst in the metal-free aerobic oxidation of aromatic hydrocarbons []. When combined with aryl-tetrahalogenated N-hydroxyphthalimides, DADCAQ facilitates the efficient conversion of ethylbenzene to acetophenone with high conversion and selectivity []. This catalytic system also demonstrated high efficiency in oxidizing other hydrocarbons, such as the complete conversion of indane to indan-1-one []. The presence of aryl-halogen substituents in the N-hydroxyphthalimides significantly enhances the activity of this catalytic system [].
Q3: How does the structure of anthraquinone derivatives influence their solubility in sc-CO2?
A3: The solubility of anthraquinone derivatives in sc-CO2 is significantly affected by the type and position of substituent groups on the anthraquinone core [, ]. Studies have shown that the addition of certain groups, such as the 2,3-dichloro group in 1,4-Diamino-2,3-dichloroanthraquinone, can enhance solubility []. Conversely, the addition of other groups, like the 8-hydroxy-5-nitro group in 1,8-dihydroxy-4,5-dinitroanthraquinone, can decrease solubility []. This suggests a structure-property relationship that can be exploited to tune the solubility of these compounds in sc-CO2.
Q4: What are the potential applications of using sc-CO2 to study anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone?
A4: Utilizing sc-CO2 as a solvent for studying anthraquinone derivatives like 1,4-Diamino-2,3-dichloroanthraquinone holds promise for various applications. One prominent area is the development of environmentally friendly dyeing processes, as sc-CO2 can serve as a sustainable alternative to traditional organic solvents []. This aligns with the principles of green chemistry and offers potential for reducing environmental impact. Furthermore, understanding the solubility behavior of these compounds in sc-CO2 can contribute to developing efficient extraction and purification techniques, which could find applications in various industries beyond dyeing processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


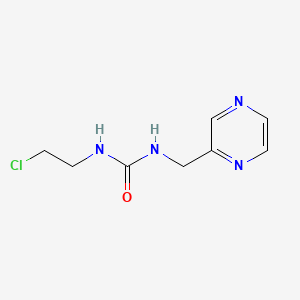
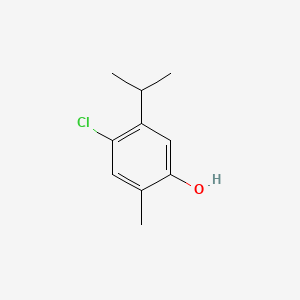
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1221344.png)
